molecular formula C8H9IN2 B2466081 (2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 2366997-10-4

(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

カタログ番号: B2466081
CAS番号: 2366997-10-4
分子量: 260.078
InChIキー: PEDZNWHQHIHSTI-RXMQYKEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a chiral, iodine-substituted dihydropyrrolopyridine derivative. Its molecular formula is C₈H₉IN₂, with a molecular weight of 260.08 g/mol and a purity >90% . The compound features a partially saturated pyrrolo[2,3-b]pyridine core, where the 2,3-dihydro configuration introduces rigidity and stereochemical complexity. The iodine substituent at position 4 and the methyl group at position 2 (in the R-configuration) distinguish it from related analogs. This structure is pivotal in medicinal chemistry, particularly in kinase inhibitor development, as pyrrolopyridine scaffolds are known for their bioactivity .

特性

IUPAC Name

(2R)-4-iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2/c1-5-4-6-7(9)2-3-10-8(6)11-5/h2-3,5H,4H2,1H3,(H,10,11)/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDZNWHQHIHSTI-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CN=C2N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(C=CN=C2N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of a suitable pyrrolo[2,3-b]pyridine precursor. One common method includes the reaction of 2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with iodine in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

化学反応の分析

Cross-Coupling Reactions at the 4-Iodo Position

The iodine atom at position 4 serves as a versatile site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkenyl groups.

Key Reactions and Conditions:

Reaction TypeReagents/ConditionsProductReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF/H₂O, 80°C4-Aryl-pyrrolopyridine derivatives
Stille CouplingPd(OAc)₂, AsPh₃, CuI, THF, 60°C4-Alkenyl/heteroaryl derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine, t-BuONa, toluene4-Amino-substituted analogs

Mechanistic Insights :

  • The 4-iodo group undergoes oxidative addition with palladium(0) catalysts, followed by transmetallation with boronic acids (Suzuki) or transmetallation with stannanes (Stille) .

  • Steric hindrance from the 2-methyl group may influence coupling efficiency, though no direct data exists for the (2R)-isomer.

Observed Reactivity:

  • Nitration : Occurs preferentially at position 3 of the pyrrole ring under HNO₃/H₂SO₄, yielding nitro derivatives .

  • Halogenation : Iodination and bromination proceed at position 3 in acidic media (e.g., NBS in DMF) .

  • Mannich Reactions : Form 3-aminomethyl derivatives using formaldehyde and secondary amines .

Example :
(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine+HNO33-Nitro derivative\text{this compound} + \text{HNO}_3 \rightarrow \text{3-Nitro derivative}

Functionalization of the N-BOC Protecting Group

The tert-butyloxycarbonyl (BOC) group is cleaved under acidic conditions, exposing the secondary amine for further derivatization.

Deprotection and Subsequent Reactions:

StepConditionsOutcome
BOC RemovalTFA/DCM (1:1), 25°C, 2 hrFree amine intermediate
Amine AlkylationAlkyl halide, K₂CO₃, DMFN-Alkylated pyrrolopyridines
AcylationAcetyl chloride, pyridineN-Acetyl derivatives

Note : The stereochemistry at C2 may influence nucleophilic substitution rates at the amine.

Reactivity of the 2,3-Dihydro Pyrrole Ring

The saturated C2–C3 bond allows for ring-opening or oxidation:

  • Oxidation : MnO₂ or DDQ converts the dihydro ring to a fully aromatic system, forming 1H-pyrrolo[2,3-b]pyridine .

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring, yielding decahydro derivatives.

Stereochemical Influence on Reactivity

The (2R)-methyl group introduces steric effects that may:

  • Slow electrophilic substitution at adjacent positions.

  • Direct cross-coupling reactions to the less hindered 4-iodo site.

No explicit data on enantioselective reactions exists, but chiral HPLC confirms retention of configuration post-synthesis.

科学的研究の応用

Pharmacological Applications

The compound exhibits various biological activities, making it a valuable scaffold in drug development. Key applications include:

  • Anticonvulsant Activity : Research indicates that derivatives of pyrrolo[2,3-b]pyridine demonstrate anticonvulsant properties, making them potential candidates for treating epilepsy and other seizure disorders .
  • Anticancer Properties : Several studies have highlighted the efficacy of pyrrolo[2,3-b]pyridine derivatives in inhibiting tumor growth and metastasis. These compounds have shown promise against various cancer types, including lung and breast cancer. They function by targeting specific pathways involved in cell proliferation and survival .
  • Analgesic Effects : The analgesic activity of (2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has been confirmed through various assays. Compounds derived from this structure have been found to be more effective than traditional analgesics like aspirin in certain models .
  • Anti-inflammatory Activity : The compound exhibits anti-inflammatory effects, which can be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders .
  • Antimicrobial Properties : Some derivatives have shown activity against bacterial and fungal infections, indicating potential use in developing new antibiotics or antifungal agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving cross-coupling reactions and condensation processes. The ability to modify this compound further enhances its pharmacological potential by introducing different functional groups that can improve bioactivity or selectivity against specific targets.

Case Study 1: Anticancer Activity

A study published in the Bulletin of the Chemical Society of Ethiopia explored novel pyrrolo[2,3-b]pyridine derivatives synthesized from this compound. The derivatives exhibited significant antiproliferative effects against various cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics .

Case Study 2: Analgesic Properties

Research conducted on new derivatives highlighted their analgesic potential through behavioral tests in rodents. The results indicated that certain derivatives were more effective than morphine in pain relief models, suggesting a new avenue for pain management therapies without the side effects associated with opioids .

作用機序

The mechanism of action of (2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The iodine atom can facilitate binding to target proteins through halogen bonding, enhancing the compound’s affinity and specificity. The fused ring system provides structural rigidity, which is often crucial for biological activity.

類似化合物との比較

Table 1: Structural Comparison of Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features/Applications References
This compound 4-I, 2-Me, 2,3-dihydro, R-configuration 260.08 Chiral, rigid scaffold for kinase inhibitors
4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 4-I, 5-CF₃ 311.03 Electrophilic halogen for cross-coupling
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine 3-Br, 5-I 322.94 Dual halogenation for diversification
4-Methyl-1H-pyrrolo[2,3-b]pyridine 4-Me 132.17 Simple methyl derivative; intermediate
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile 4-CN, 2,3-dihydro 145.16 Nitrile group for functionalization
3-Iodo-5-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridine* 3-I, 5-pyrazolyl 438.26 Bulky substituent for steric modulation

*Example from .

Key Observations:

Halogenation vs. Functional Groups: The target compound’s 4-iodo group enhances reactivity in cross-coupling reactions compared to non-halogenated analogs like 4-Methyl-1H-pyrrolo[2,3-b]pyridine . Bromine/iodine dual substitution (e.g., 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine) allows sequential functionalization but lacks the stereochemical control seen in the target compound .

The (2R)-methyl group introduces chirality, a critical feature absent in non-chiral analogs such as 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile .

Synthetic Complexity :

  • The target compound’s synthesis involves stereoselective alkylation or aldehyde condensation (e.g., via intermediates like 5-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine) , whereas simpler derivatives (e.g., 4-Methyl-1H-pyrrolo[2,3-b]pyridine) are synthesized via direct cyclization .

Pharmacological Potential

  • The dihydropyrolopyridine core is a privileged structure in kinase inhibitors, as seen in 3-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives () .
  • The iodine atom in the target compound may enhance binding to hydrophobic kinase pockets, similar to brominated analogs used in kinase inhibitor scaffolds .

Stability and Reactivity

  • The 2,3-dihydro structure increases stability against oxidation compared to fully aromatic analogs .
  • Iodine’s susceptibility to light/heat degradation necessitates specialized handling, a challenge less pronounced in methyl- or cyano-substituted derivatives .

生物活性

(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by a fused pyridine and pyrrolidine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor for synthesizing various pharmacologically active molecules.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₉IN₂
  • CAS Number : 2366997-10-4
  • Molecular Weight : 260.078 g/mol

Synthesis Methods

The synthesis of this compound typically involves the iodination of a suitable pyrrolo[2,3-b]pyridine precursor. A common method includes the reaction of 2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with iodine in the presence of a strong base such as potassium carbonate in an organic solvent like acetonitrile under reflux conditions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. A notable study evaluated various derivatives against four cancer cell lines: A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The most promising compound demonstrated IC50 values of:

Cell LineIC50 Value (µM)
A5490.82 ± 0.08
HepG21.00 ± 0.11
MCF-70.93 ± 0.28
PC-30.92 ± 0.17

Additionally, this compound exhibited selective inhibition against c-Met kinase with an IC50 value of 0.506 µM, indicating its potential as a targeted therapy for cancers driven by c-Met signaling pathways .

The mechanism by which this compound exerts its antitumor effects involves inducing apoptosis and arresting the cell cycle in the G2/M phase of cancer cells. This was substantiated through flow cytometry and apoptosis assays conducted on A549 cells .

Other Biological Activities

In addition to its antitumor properties, this compound has been explored for its role in chemical biology as a probe for studying enzyme mechanisms and biological pathways. Its derivatives are also being investigated for their applications in organic electronics and coordination chemistry .

Case Study on Kinase Inhibition

A study focused on the synthesis and bioevaluation of pyrrolo[2,3-b]pyridine derivatives demonstrated that certain compounds exhibited significant activity against multiple kinases including Flt-3 and VEGFR-2. The structure–activity relationship (SAR) analysis indicated that modifications to the core structure could enhance selectivity and potency against specific targets .

Clinical Implications

The promising results from preclinical studies suggest that derivatives of this compound could serve as lead compounds for developing new anticancer therapies. Their ability to selectively target kinase pathways involved in tumor growth positions them as potential candidates for further clinical evaluation .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence yield and stereoselectivity?

  • Methodological Answer : The synthesis typically involves multi-step sequences starting from pyrrolo[2,3-b]pyridine cores. A common approach includes halogenation (e.g., iodination at the 4-position) followed by stereoselective alkylation at the 2-position. For example, iodination may use N-iodosuccinimide (NIS) in acetic acid under controlled temperatures (0–25°C) to avoid over-halogenation . Stereoselective methylation can employ chiral auxiliaries or asymmetric catalysis, with yields optimized via HPLC or chiral column purification . Reaction monitoring via LC-MS and 1^1H NMR is critical to confirm enantiomeric excess (e.g., >95% for the 2R configuration) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its purity and stereochemistry?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1^1H/13^{13}C NMR are primary tools. For instance, HRMS ([M+H]+) should match theoretical values within 1 ppm error . 1^1H NMR signals for the 2-methyl group in the (2R)-configuration show distinct splitting patterns due to diastereotopic protons. Chiral HPLC using columns like Chiralpak IA/IB can resolve enantiomers, while X-ray crystallography may confirm absolute configuration in crystalline derivatives .

Q. What preliminary biological screening assays are recommended for evaluating its pharmacological potential?

  • Methodological Answer : Initial screens include kinase inhibition assays (e.g., FGFR1, SIRT2) and receptor binding studies (e.g., dopamine D4, sigma receptors) . For kinase assays, use recombinant enzymes with ATP-competitive fluorescence polarization (FP) or TR-FRET assays. IC50_{50} values are calculated via dose-response curves (1 nM–10 µM range). Receptor binding affinity is assessed using radioligand displacement (e.g., 3^3H-spiperone for D4 receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s selectivity for FGFR1 over off-target kinases?

  • Methodological Answer : SAR strategies include:

  • Core Modifications : Introduce electron-withdrawing groups (e.g., CF3_3) at the 5-position to enhance hydrophobic interactions with FGFR1’s hinge region .
  • Side-Chain Engineering : Replace the 2-methyl group with bulkier substituents (e.g., cyclopropyl) to exploit a hydrophobic pocket near G485 .
  • Selectivity Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify off-target hits. Molecular dynamics (MD) simulations (e.g., Desmond) can predict binding modes and guide mutagenesis studies .

Q. What experimental and computational approaches resolve contradictions in reported inhibitory effects across different enzyme assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). To address this:

  • Standardize Assays : Use consistent ATP concentrations (e.g., 1 mM) and buffer systems (e.g., Tris-HCl pH 7.5).
  • Crystallographic Validation : Co-crystallize the compound with target enzymes (e.g., FGFR1) to confirm binding poses .
  • Meta-Analysis : Compare data across studies using tools like ChemBL or PubChem BioAssay, adjusting for variables like enzyme isoforms or cell lines .

Q. How can the compound’s metabolic stability and in vivo pharmacokinetics be evaluated preclinically?

  • Methodological Answer :

  • Microsomal Stability : Incubate with liver microsomes (human/rodent) and quantify parent compound loss via LC-MS/MS over 60 minutes .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (% unbound).
  • Pharmacokinetic Profiling : Administer intravenously/orally to rodents, with blood sampling at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Calculate AUC, t1/2t_{1/2}, and bioavailability .

Methodological Challenges & Solutions

Q. What strategies mitigate decomposition of the iodo-substituent during long-term storage or under reaction conditions?

  • Answer : Light and moisture accelerate deiodination. Store the compound in amber vials under argon at -20°C. For reactions, avoid strong bases or nucleophiles (e.g., thiols) that displace iodine. Use stabilizers like EDTA in aqueous buffers .

Q. How do halogenation patterns (e.g., iodo vs. bromo analogs) impact biological activity and synthetic accessibility?

  • Answer : Iodo derivatives generally exhibit higher binding affinity due to increased van der Waals interactions. However, bromo analogs (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) are more synthetically accessible via direct electrophilic substitution . Comparative IC50_{50} data for FGFR1 inhibition: 4-iodo (12 nM) vs. 4-bromo (85 nM) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。